molecular formula C15H16N2 B172199 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine CAS No. 127168-70-1

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

Cat. No.: B172199
CAS No.: 127168-70-1
M. Wt: 224.3 g/mol
InChI Key: APHDKXQNTZQBHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine typically involves the reaction of benzylamine with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like sodium borohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and protein interactions .

Properties

IUPAC Name

2-benzyl-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHDKXQNTZQBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390167
Record name 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-70-1
Record name 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.0 g of 2-benzyl-5-nitroisoindoline prepared in Reference Example 2-(2) was dissolved in 40 ml of methanol and 800 mg of 10% palladium on carbon was added to the solution. The catalytic hydrogenation was performed for 32 hours at room temperature and under atmospheric pressure. After removing the catalyst by filtration, the filtrate was concentrated to obtain 2.88 g of 2-benzyl-5-aminoisoindoline.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Three

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